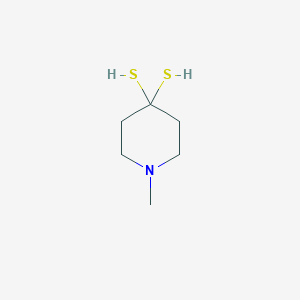

1-Methylpiperidine-4,4-dithiol

Beschreibung

1-Methylpiperidine-4,4-dithiol (CAS: 87225-55-6) is a piperidine derivative featuring a methyl group at the 1-position and two thiol (-SH) groups at the 4,4-positions of the six-membered ring.

Eigenschaften

CAS-Nummer |

87225-55-6 |

|---|---|

Molekularformel |

C6H13NS2 |

Molekulargewicht |

163.3 g/mol |

IUPAC-Name |

1-methylpiperidine-4,4-dithiol |

InChI |

InChI=1S/C6H13NS2/c1-7-4-2-6(8,9)3-5-7/h8-9H,2-5H2,1H3 |

InChI-Schlüssel |

CJIDRCUXDJRXBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)(S)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4,4-dithiol can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with sulfur-containing reagents under controlled conditions. For instance, the reaction of 1-methylpiperidine with carbon disulfide (CS2) in the presence of a base can yield 1-Methylpiperidine-4,4-dithiol .

Industrial Production Methods: Industrial production of 1-Methylpiperidine-4,4-dithiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylpiperidine-4,4-dithiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form piperidine derivatives with reduced sulfur content.

Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Piperidine derivatives with reduced sulfur content.

Substitution: Various alkyl and acyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methylpiperidine-4,4-dithiol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol groups.

Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methylpiperidine-4,4-dithiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in redox regulation and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

1-Methylpiperidine-4,4-dithiol belongs to the piperidine-dithiol family, which shares a common heterocyclic backbone but varies in substituents. Below is a comparison with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 1-Methylpiperidine-4,4-dithiol | 87225-55-6 | C₆H₁₁NS₂ | 161.28 g/mol | Piperidine, methyl, dithiol |

| 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine | 1375472-00-6 | C₁₂H₁₆N₂O₂S | 264.33 g/mol | Piperidine, sulfanylmethyl, nitro |

| Piperidine, 1-(4,5-dichloro-2-nitrophenyl)- | 130475-07-9 | C₁₁H₁₂Cl₂N₂O₂ | 275.13 g/mol | Piperidine, dichloro-nitrophenyl |

| (2-Methylpiperidin-1-yl)(phenyl)methanone | N/A | C₁₃H₁₇NO | 203.28 g/mol | Piperidine, methyl, ketone |

Key Observations :

- Substituent Influence: The presence of dithiol groups in 1-Methylpiperidine-4,4-dithiol distinguishes it from analogs like 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine, which contains a single sulfanylmethyl group and a nitroaryl moiety.

- Electronic Effects : Compared to the electron-withdrawing dichloro-nitrophenyl group in 130475-07-9, the dithiol groups in 87225-55-6 are electron-rich, likely influencing reactivity in nucleophilic or redox-driven processes .

Functional Group Comparisons

- Dithiol vs.

- Piperidine vs. Triazine Core : ATP’s triazine core enables planar conjugation, whereas 1-Methylpiperidine-4,4-dithiol’s piperidine ring offers stereochemical diversity, which may affect packing efficiency in polymeric materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.